![molecular formula C19H20N2O2S B2637118 N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE CAS No. 1324548-26-6](/img/structure/B2637118.png)

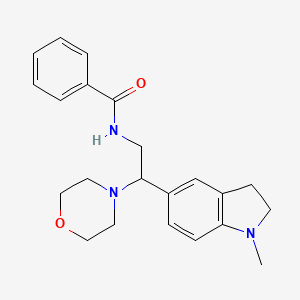

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

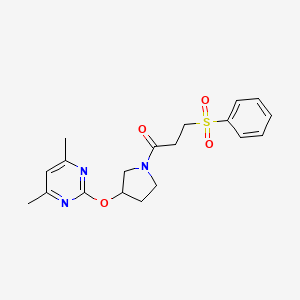

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydro-2H-pyran-4-yl group attached to an indole-2-carboxamide moiety via a methylene bridge. The exact molecular weight and formula are not provided for this specific compound, but a similar compound, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopropanesulfonamide, has a molecular weight of 301.42 and a molecular formula of C13H19NO3S2.Scientific Research Applications

Development of Synthetic Methodologies

- Palladium-catalyzed carbon−sulfur bond formation, as applied in the synthesis of a former antiasthma drug candidate, demonstrates the compound's utility in developing new synthetic methodologies. This approach provides a general method for thioaryl halide cross-coupling, enhancing the efficiency of synthesizing complex molecules for pharmaceutical research (Norris & Leeman, 2008).

Practical Synthesis for Drug Development

- A practical synthesis method for an orally active CCR5 antagonist showcases the compound's role in streamlining the production of therapeutically relevant molecules. This synthesis method emphasizes the importance of such compounds in the pharmaceutical industry for creating more effective and accessible medications (Ikemoto et al., 2005).

Antimicrobial Activity

- Research into the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology indicates the compound's relevance in developing new antimicrobial agents. This work demonstrates the potential for creating compounds with significant antibacterial and antifungal properties, contributing to the fight against infectious diseases (Sowmya et al., 2018).

Anticancer and Antifungal Applications

- Novel pyrazole–indole hybrids were developed with significant anticancer activity. This research highlights the compound's utility in oncology, providing a foundation for the development of new cancer therapies. The synthesized compounds displayed potent inhibitory effects against various cancer cell lines, emphasizing their potential as anticancer agents (Hassan et al., 2021).

Mechanism of Action

Target of Action

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules . The presence of the indole nucleus in this compound allows it to bind with high affinity to multiple receptors , making it a potential target for various biological applications.

Mode of Action

The presence of a carboxamide moiety in this compound allows it to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of their activity , thereby affecting the biological processes these targets are involved in.

Biochemical Pathways

This compound, as an indole derivative, can potentially affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on the specific targets it interacts with.

Pharmacokinetics

The indole nucleus in this compound is known to be readily subjected to electrophilic substitution due to excessive π-electrons delocalization , which could potentially influence its ADME properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential biological activities mentioned earlier , this compound could potentially have a wide range of effects at the molecular and cellular level.

Safety and Hazards

Properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMCZDZNECCPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)

![N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2637041.png)

![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2637042.png)

![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)

![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)